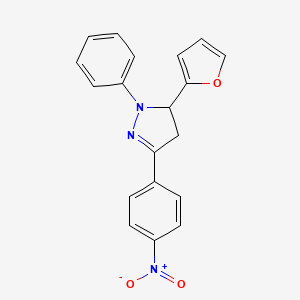

5-(2-Furyl)-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

CAS No.:

Cat. No.: VC14594146

Molecular Formula: C19H15N3O3

Molecular Weight: 333.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H15N3O3 |

|---|---|

| Molecular Weight | 333.3 g/mol |

| IUPAC Name | 3-(furan-2-yl)-5-(4-nitrophenyl)-2-phenyl-3,4-dihydropyrazole |

| Standard InChI | InChI=1S/C19H15N3O3/c23-22(24)16-10-8-14(9-11-16)17-13-18(19-7-4-12-25-19)21(20-17)15-5-2-1-3-6-15/h1-12,18H,13H2 |

| Standard InChI Key | DCFSIJLWXJXSQC-UHFFFAOYSA-N |

| Canonical SMILES | C1C(N(N=C1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3)C4=CC=CO4 |

Introduction

| Property | Value |

|---|---|

| CAS Number | 4155-82-2 |

| Molecular Formula | |

| Molecular Weight | 333.3 g/mol |

| SMILES Notation | O=N+[O-] |

| Purity Specification | Research-grade (>95%) |

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves a cyclocondensation reaction between hydrazine derivatives and α,β-unsaturated ketones (chalcones). For example, 3-acetyl-5-nitropyridine precursors react with hydrazine hydrate in acidic media to form the dihydropyrazole core . A representative procedure involves refluxing pyridylchalcones with in isopropanol and acetic acid for 20 hours, yielding the target compound with purities exceeding 95% after recrystallization .

Table 2: Synthesis Parameters and Yields

| Precursor | Reagents/Conditions | Yield (%) | Purification Method |

|---|---|---|---|

| Pyridylchalcone derivatives | , AcOH, reflux | 30–83 | Column chromatography, recrystallization |

Notably, substituents influence reaction efficiency. For instance, furan-containing derivatives exhibit lower yields (30%) due to ring instability under acidic conditions, whereas aromatic substituents (e.g., phenyl, thiophenyl) improve yields to 47–83% .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are pivotal for structural confirmation. Key spectral features include:

-

NMR: Signals at δ 2.32–3.36 ppm (pyrazole ), δ 6.44–7.55 ppm (furan and aromatic protons) .

-

FTIR: Bands at 1665–1679 cm (C=O stretch), 1532–1542 cm (asymmetric ), and 1319–1358 cm (symmetric ) .

Structural and Electronic Features

The compound’s planar pyrazole ring adopts a half-chair conformation, with the furyl and nitrophenyl groups inducing steric and electronic effects. Density Functional Theory (DFT) studies suggest that the nitro group enhances electrophilicity, while the furan ring contributes to π-π stacking interactions in biological systems .

Research Findings and Comparative Analysis

Recent studies highlight the compound’s utility as a synthetic intermediate. For example, acetylated derivatives (e.g., 8b, 8c) show enhanced stability and solubility, facilitating further functionalization .

Table 3: Derivatives and Their Properties

| Derivative | Substituents | Yield (%) | Biological Activity (Predicted) |

|---|---|---|---|

| 8b | Acetyl, furan-2-yl | 30 | Antimicrobial |

| 8c | Acetyl, thiophen-2-yl | 47 | Anticancer |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume